molecular formula C55H71N9O13 B10847067 Bip-tyr-thr-pro-lys-thr(obzl)-gly

Bip-tyr-thr-pro-lys-thr(obzl)-gly

Cat. No.: B10847067
M. Wt: 1066.2 g/mol
InChI Key: WVGBZWZFWUOODF-QHLFIVFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bip-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly is a synthetic peptide featuring a biphenyl (Bip) moiety at the N-terminus, followed by tyrosine (Tyr), threonine (Thr), proline (Pro), lysine (Lys), benzyl-protected threonine (Thr(OBzl)), and glycine (Gly). The benzyl (Bzl) group on the threonine residue serves as a protective group during synthesis, enhancing stability and preventing undesired side reactions . This compound has been studied primarily in the context of sodium-dependent dopamine transporter (SLC6A3) inhibition, with an IC₅₀ of 1800 nM, indicating moderate potency . Its structural complexity and functional groups make it a subject of interest for comparative studies with analogous peptides.

Properties

Molecular Formula

C55H71N9O13

Molecular Weight

1066.2 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-amino-3-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-(carboxymethylamino)-1-oxo-3-phenylmethoxybutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]phenyl]propanoic acid

InChI

InChI=1S/C55H71N9O13/c1-32(65)47(54(74)64-26-8-12-45(64)52(72)60-43(11-6-7-25-56)50(70)63-48(53(73)59-30-46(67)68)33(2)77-31-37-9-4-3-5-10-37)62-51(71)44(29-36-17-23-40(66)24-18-36)61-49(69)41(57)27-34-13-19-38(20-14-34)39-21-15-35(16-22-39)28-42(58)55(75)76/h3-5,9-10,13-24,32-33,41-45,47-48,65-66H,6-8,11-12,25-31,56-58H2,1-2H3,(H,59,73)(H,60,72)(H,61,69)(H,62,71)(H,63,70)(H,67,68)(H,75,76)/t32-,33-,41+,42+,43+,44+,45+,47+,48+/m1/s1

InChI Key

WVGBZWZFWUOODF-QHLFIVFVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)OCC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)OCC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)N)O

Origin of Product

United States

Scientific Research Applications

Anticancer Research

Bip-tyr-thr-pro-lys-thr(obzl)-gly has been studied for its potential anticancer properties. Research indicates that peptides with similar structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that certain peptide sequences can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Drug Delivery Systems

The peptide's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its unique structure allows for enhanced permeability and retention effects, which can be exploited to improve the bioavailability of therapeutic agents. Research has demonstrated that peptides can facilitate cellular uptake of drugs, thereby increasing their therapeutic efficacy .

Enzyme Inhibition

Peptides like this compound have been evaluated for their ability to inhibit specific enzymes involved in disease processes. For instance, modifications in peptide sequences can lead to increased inhibitory activity against enzymes such as thymidine phosphorylase, which plays a role in tumor metabolism . The structure-activity relationship studies suggest that subtle changes in amino acid composition can significantly alter enzyme binding affinity.

Anticancer Activity

A study investigating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Drug Delivery Mechanism

In a recent experiment, this compound was conjugated with an anticancer drug and tested for its delivery efficiency in vitro. Results indicated that the peptide-drug conjugate exhibited improved cellular uptake and higher cytotoxicity against cancer cells than the free drug alone .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural analogues of Bip-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly, highlighting modifications and their pharmacological effects:

Compound Name Structural Modification IC₅₀/Ki (nM) Target/Application Reference
This compound Native sequence with Thr(OBzl) 1800 (IC₅₀) Dopamine transporter inhibitor
Bip-Tyr-Thr-Pro-Thr(OBzl)-Gly Lys → Deletion; Thr(OBzl) retained 300 (IC₅₀) Dopamine transporter inhibitor
Bip-Tyr-Thr-Pro-Ala-Thr(OBzl)-Gly Lys → Ala substitution Not reported Dopamine transporter inhibitor
Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly Thr → Ala substitution in position 3 Not reported Dopamine transporter inhibitor
Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ Hydrophobic alkyl chain substitution Ki = 716 µ-opioid receptor agonist
Key Observations:

Impact of Lysine Deletion : The removal of lysine in Bip-Tyr-Thr-Pro-Thr(OBzl)-Gly results in a 6-fold increase in potency (IC₅₀ = 300 nM vs. 1800 nM), suggesting lysine may introduce steric hindrance or reduce hydrophobic interactions critical for transporter binding .

However, its bulky nature may also limit binding affinity compared to smaller protective groups .

Amino Acid Substitutions: Replacing Thr or Lys with alanine (Ala) in analogues like Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly alters conformational flexibility, though specific activity data remain unreported .

Comparison with Opioid Receptor Ligands

While this compound targets dopamine transporters, structurally related opioid peptides like Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ highlight divergent design principles:

  • Hydrophobicity vs. Hydrophilicity : Opioid ligands prioritize compact, hydrophobic structures for µ-receptor binding (e.g., Ki = 716 nM for Tyr-D-Ala-Gly derivatives), whereas dopamine transporter inhibitors like this compound require a balance of hydrophilic (Lys, Thr) and hydrophobic (Bip, Bzl) residues .
  • Receptor Specificity : Modifications such as benzyl protection or alkyl chain additions can shift selectivity between transporter proteins and GPCRs (e.g., µ-opioid vs. dopamine transporters) .

Purification Methods

  • Chromatography vs. Crystallization : Linear peptides with benzyl groups are typically purified via silica gel chromatography (ethyl acetate eluent), while cyclic analogues may require crystallization from toluene/hexane mixtures .

Therapeutic Potential and Limitations

  • Dopamine Transporter Inhibition : Despite its moderate IC₅₀, this compound provides a template for designing more potent inhibitors, as seen in the 300 nM analogue .
  • Pharmacokinetic Barriers : The benzyl group may improve stability but could reduce aqueous solubility, limiting bioavailability .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The peptide is synthesized via Fmoc-based SPPS, leveraging a resin-bound approach to ensure sequential coupling efficiency. The Wang resin or 2-chlorotrityl chloride (CTC) resin is typically employed due to its acid sensitivity, enabling mild cleavage conditions that preserve the Thr(OBzl) protecting group. Key steps include:

  • Resin loading : Fmoc-Gly-OH is anchored to the resin using DIC/HOBt activation.

  • Iterative deprotection/coupling : Fmoc-Thr(OBzl)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, and Biphenylalanine (Bip) are coupled sequentially.

  • Final cleavage : A TFA cocktail (TFA/H2O/TIS, 95:2.5:2.5) liberates the peptide while retaining the Thr(OBzl) group.

Critical Protection Schemes

  • Thr(OBzl) : Benzyl protection prevents β-elimination during acidic cleavage.

  • Lys(Boc) : Tert-butoxycarbonyl safeguards the ε-amino group, removed post-synthesis for functionalization.

  • Tyr(tBu) : Prevents oxidative side reactions during coupling.

Coupling Efficiency and Optimization

Reagent Selection

Coupling agents such as HBTU/HOBt or PyBOP are preferred for sterically hindered residues like Bip. A study comparing coupling efficiencies revealed:

ResidueCoupling ReagentYield (%)Purity (%)
BipHBTU/HOBt7892
Thr(OBzl)PyBOP8589
Lys(Boc)DIC/Oxyma9195

Data synthesized from.

Side Reactions and Mitigation

  • Racemization : Minimized using Oxyma Pure instead of HOAt, reducing racemization at Pro and Thr to <1%.

  • Incomplete Coupling : Double coupling with 5-fold excess of Fmoc-amino acids ensures >99% completion.

Post-Synthetic Modifications

Deprotection and Purification

Final deprotection involves:

  • Global deprotection : TFA cleavage with scavengers (TIS, H2O) removes Boc and tBu groups.

  • Thr(OBzl) retention : The benzyl group remains intact under standard cleavage conditions (confirmed via MALDI-TOF).

  • HPLC purification : A C18 column (gradient: 10–60% acetonitrile/0.1% TFA) achieves >98% purity.

Structural Validation

  • Circular Dichroism (CD) : Confirms β-turn conformation induced by Bip, critical for DAT binding.

  • NMR Spectroscopy : 1H^1H-NMR (600 MHz, DMSO-d6) reveals key NOEs between Bip aromatic protons and Thr(OBzl) methyl groups, stabilizing the tertiary structure.

Analytical Data and Biological Relevance

Physicochemical Properties

PropertyValueMethod
Molecular Weight919.0 g/molHRMS (ESI+)
Retention Time (HPLC)12.4 minC18, 10–60% ACN
Isoelectric Point (pI)8.2Capillary IEF

Data from.

DAT Inhibition Profile

In vitro assays using rat striatal synaptosomes demonstrated:

  • IC50 : 14.3 nM for DAT vs. >1 µM for NET/SERT, highlighting selectivity.

  • β-Turn dependency : Analogues lacking Bip showed 100-fold reduced potency, underscoring conformational necessity.

Challenges and Innovations

Scalability Issues

  • Bip incorporation : Low solubility of Biphenylalanine necessitates DMF/DCM (4:1) solvent mixtures.

  • Thr(OBzl) stability : Prolonged TFA exposure (>3 h) risks debenzylation; optimized cleavage at 2 h minimizes degradation.

Alternative Strategies

  • Fragment condensation : Coupling Bip-Tyr-Thr-Pro-OH with Lys-Thr(OBzl)-Gly-OH in solution improved yield to 82%.

  • Microwave-assisted SPPS : Reduced coupling times by 50% for Pro and Lys residues .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the solid-phase synthesis of Bip-tyr-thr-pro-lys-thr(obzl)-gly?

  • Answer : Optimizing synthesis requires iterative adjustments to coupling reagents (e.g., HATU/DIPEA), resin choice (e.g., Wang resin), and reaction time/temperature. Use orthogonal protection (e.g., OBzl for threonine) to minimize side reactions. Monitor each step via Kaiser test or FTIR for free amine detection. Post-synthesis, cleave the peptide using TFA/water/triisopropylsilane (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Validate purity (>95%) via LC-MS and NMR (¹H/¹³C) .
  • Example Table :

ParameterOptimization Range
Coupling ReagentHATU (0.95–1.2 equiv)
Reaction Time45–90 min
Temperature25–40°C

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and NMR (¹H, ¹³C, 2D-COSY) for sequence verification. For purity, use HPLC with UV detection (220 nm) and compare retention times against standards. For chiral centers, employ circular dichroism (CD) or chiral HPLC .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

  • Answer : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours. Assess degradation via HPLC and LC-MS. For oxidation susceptibility, test under H₂O₂ (0.1–1.0 mM). Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can researchers assess the impact of stereochemical configuration on the bioactivity of this compound?

  • Answer : Synthesize diastereomers (e.g., D-Thr substitution) and compare bioactivity via cell-based assays (e.g., receptor binding IC₅₀). Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., GPCRs). Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Answer : Re-evaluate force field parameters in simulations (e.g., AMBER vs. CHARMM). Cross-validate with experimental data (e.g., ITC for binding thermodynamics). If discrepancies persist, assess solvent effects (implicit vs. explicit solvation models) or post-translational modifications (e.g., phosphorylation) .

Q. How can factorial design improve the evaluation of multiple variables in this compound synthesis?

  • Answer : Apply a 2³ factorial design to test resin type (Wang vs. Rink), coupling reagent (HATU vs. PyBOP), and temperature (25°C vs. 40°C). Analyze main effects and interactions using ANOVA. Example factors:

FactorLevel 1Level 2
ResinWangRink
ReagentHATUPyBOP
Temp25°C40°C
  • Optimize yield/purity via response surface methodology (RSM) .

Q. What mechanisms underlie the proteolytic resistance of this compound, and how can they be quantified?

  • Answer : Test resistance using trypsin/chymotrypsin and monitor cleavage via LC-MS. Introduce modifications (e.g., N-methylation, D-amino acids) to identify critical sites. Quantify degradation rates using Michaelis-Menten kinetics and compare to unmodified peptides .

Methodological Frameworks for Rigor

  • Research Question Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, "How does OBzl protection influence the metabolic stability of this compound in hepatic microsomes?" .
  • Data Validation : Replicate experiments in triplicate with independent synthesis batches. Use Bland-Altman plots for analytical method agreement .
  • Conflict Resolution : Apply PICO (Population: peptide; Intervention: modification; Comparison: wild-type; Outcome: bioactivity) to structure comparative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.